molecular formula C15H19BrClNO3 B8158533 tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8158533
M. Wt: 376.67 g/mol
InChI Key: YPTVVNVPVDZRSG-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, a bromine atom, a chlorine atom, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-bromo-4-chlorophenol in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to ensure the stability of the reactants and products .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and the phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-[(2-bromo-4-chlorophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-5-4-11(17)6-12(13)16/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTVVNVPVDZRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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